Nickel(II) bromide trihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

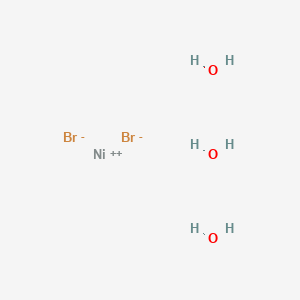

Nickel(II) bromide trihydrate, with the chemical formula NiBr₂·3H₂O, is an inorganic compound consisting of nickel, bromine, and water. It appears as yellow-brown crystalline granules and is known for its solubility in water and alcohol . This compound is commonly used in various scientific and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel(II) bromide trihydrate can be synthesized by crystallizing nickel(II) bromide from aqueous solutions above 29°C, which yields the trihydrate form . The anhydrous form of nickel(II) bromide can be prepared by reacting bromine with nickel at red heat or in ethereal solution at room temperature .

Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving nickel(II) oxide or nickel(II) carbonate in hydrobromic acid, followed by crystallization to obtain the trihydrate form .

Analyse Des Réactions Chimiques

Types of Reactions: Nickel(II) bromide trihydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions where nickel is either oxidized or reduced.

Substitution Reactions: this compound can undergo substitution reactions with other ligands to form different nickel complexes.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Ligands: Including phosphines, amines, and other donor molecules.

Major Products:

Nickel Complexes: Formed through coordination with various ligands.

Nickel Oxides and Hydroxides: Resulting from oxidation reactions.

Applications De Recherche Scientifique

Pharmaceutical Applications

Nickel(II) bromide trihydrate is employed in the pharmaceutical industry, particularly in the development of soporifics and sedatives . Its role as a catalyst in the synthesis of certain pharmaceutical compounds has been noted, enhancing the efficiency of drug production processes .

Case Study: Synthesis of Sedative Compounds

Research indicates that this compound can facilitate reactions leading to the formation of compounds with sedative properties. These compounds are essential in treating insomnia and anxiety disorders.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various analytical methods, including spectrophotometry and chromatography. Its ability to form coordination complexes makes it valuable for detecting specific metal ions in solution.

Data Table: Analytical Applications

| Application Type | Methodology | Role of this compound |

|---|---|---|

| Spectrophotometry | Colorimetric analysis | Forms colored complexes for quantification |

| Chromatography | Ion-exchange chromatography | Acts as a mobile phase component |

Material Science

This compound is significant in materials science, particularly in synthesizing nickel-based materials with unique properties. It acts as a precursor in the production of catalysts and magnetic materials.

Case Study: Nickel Nanoparticles Synthesis

Recent studies have demonstrated that this compound can be used to synthesize highly active nickel nanoparticles. These nanoparticles have applications in catalysis, particularly for hydrogenation reactions.

Energy Storage

The compound is also utilized as an electrolyte in high-energy batteries. Its ionic properties allow it to facilitate charge transfer within battery systems, enhancing energy efficiency and storage capacity.

This compound participates in coordination chemistry, forming various complexes with ligands. These complexes are studied for their electronic properties and potential applications in catalysis and material synthesis.

Case Study: Coordination Complexes

Studies have shown that this compound can form stable complexes with ligands like 1,10-phenanthroline. These complexes exhibit interesting magnetic properties and are explored for applications in molecular electronics .

Mécanisme D'action

The mechanism of action of nickel(II) bromide trihydrate involves its ability to form complexes through chelation. By coordinating with bromine atoms and water molecules, it forms stable complexes that can act as catalysts or analytical reagents . These complexes facilitate various chemical reactions by providing a suitable environment for reactants to interact.

Comparaison Avec Des Composés Similaires

Nickel(II) Chloride (NiCl₂): Similar in structure and properties but contains chloride ions instead of bromide.

Nickel(II) Iodide (NiI₂): Contains iodide ions and exhibits different solubility and reactivity compared to nickel(II) bromide.

Nickel(II) Fluoride (NiF₂): Contains fluoride ions and has distinct chemical behavior.

Uniqueness of Nickel(II) Bromide Trihydrate: this compound is unique due to its specific coordination chemistry and ability to form stable complexes with a variety of ligands. Its solubility in both water and alcohol makes it versatile for different applications .

Activité Biologique

Nickel(II) bromide trihydrate (NiBr2·3H2O) is an inorganic compound that has garnered attention in various fields, including medicinal chemistry, materials science, and catalysis. This article delves into its biological activity, examining its pharmacological applications, toxicity, and potential therapeutic uses.

- Molecular Formula : NiBr2·3H2O

- Molecular Weight : 272.55 g/mol

- CAS Number : 7789-49-3

- Solubility : Soluble in water and alcohol; hygroscopic in nature .

Pharmacological Applications

This compound has been investigated for its potential applications in various pharmaceutical contexts:

- Soporific and Sedative Uses : It has been noted for its role in the development of soporific and sedative medications. Its properties may be leveraged in formulations aimed at inducing sleep or relaxation .

- Catalytic Activity : Recent studies have highlighted its use as a catalyst in organic reactions, particularly in the polymerization of ethylene. For instance, nickel bromide complexes have demonstrated significant activity when combined with specific ligands, leading to high turnover numbers (TONs) in polymerization reactions .

- Analytical Chemistry : this compound is utilized in analytical methods due to its ability to form stable complexes with various substrates, aiding in the detection and quantification of different compounds .

Toxicological Profile

The biological activity of nickel compounds, including this compound, raises concerns regarding their toxicity:

- Carcinogenic Potential : Nickel compounds are classified as potential carcinogens. Prolonged exposure can lead to adverse health effects, including respiratory issues and skin sensitization. Occupational exposure limits have been established to mitigate these risks .

- Environmental Impact : Nickel(II) bromide can pose risks to aquatic life due to its toxicological properties. Studies suggest that nickel ions can adversely affect various biological systems at low concentrations .

Case Studies and Research Findings

Several studies have examined the biological effects of this compound:

- Complex Formation and Biological Activity : Research has shown that complexes formed with nickel(II) bromide exhibit varying degrees of biological activity depending on the ligands used. For example, complexes with triadamantylphosphine demonstrated enhanced catalytic properties for polymerization reactions compared to other nickel complexes .

- Toxicity Assessments : A comprehensive review of nickel compounds indicated that exposure can lead to genotoxic effects and reproductive toxicity. The NIOSH Occupational Exposure Banding process categorizes nickel compounds based on their health impacts, highlighting the need for careful handling and exposure management .

- Pharmacological Studies : Investigations into the pharmacological applications of this compound have shown promise in drug development, particularly for sedative applications. However, the therapeutic window remains a critical consideration due to the compound's toxicity profile .

Summary Table of Biological Activities

Propriétés

Numéro CAS |

7789-49-3 |

|---|---|

Formule moléculaire |

Br2H2NiO |

Poids moléculaire |

236.52 g/mol |

Nom IUPAC |

nickel(2+);dibromide;hydrate |

InChI |

InChI=1S/2BrH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Clé InChI |

LQJMXNQEJAVYNB-UHFFFAOYSA-L |

SMILES |

O.O.O.[Ni+2].[Br-].[Br-] |

SMILES canonique |

O.[Ni+2].[Br-].[Br-] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.